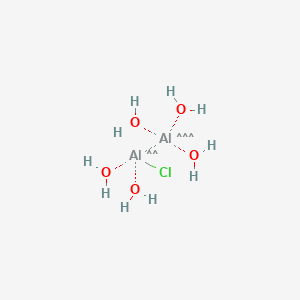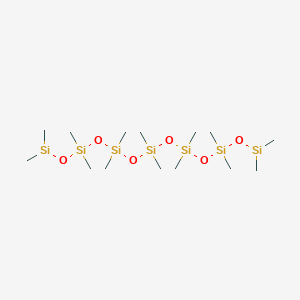
4-(Methylamino)benzonitrile
概要
説明
4-(Methylamino)benzonitrile is a chemical compound used as a laboratory chemical . It is a white to light yellow crystal powder .
Molecular Structure Analysis
The molecular formula of 4-(Methylamino)benzonitrile is C8H8N2 . The average mass is 146.189 Da and the monoisotopic mass is 146.084396 Da .
Physical And Chemical Properties Analysis
4-(Methylamino)benzonitrile is a solid substance . It has a melting point range of 87-91 °C . Other physical and chemical properties like boiling point, density, and solubility are not available in the search results.
科学的研究の応用
Pharmaceuticals
4-(Methylamino)benzonitrile is used as an intermediate in the pharmaceutical industry . It plays a crucial role in the synthesis of various drugs. However, the specific drugs that use this compound as an intermediate are not mentioned in the sources.
Chemical Synthesis
This compound can be used in the synthesis of other complex organic compounds . It can act as a building block in multi-step synthetic processes. The specific reactions or products are not detailed in the sources.
Safety and Hazards
4-(Methylamino)benzonitrile is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It should be used only outdoors or in a well-ventilated area. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
特性
IUPAC Name |
4-(methylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDXDYXIRZOEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449955 | |
| Record name | 4-(Methylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)benzonitrile | |
CAS RN |
4714-62-9 | |
| Record name | 4-(Methylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylamino)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(Methylamino)benzonitrile (MABN) unique in terms of its photophysical properties?
A1: MABN exhibits a phenomenon known as thermally activated internal conversion (IC) [, ]. This means that as temperature increases, the efficiency of MABN's fluorescence decreases dramatically due to an increase in non-radiative energy dissipation through IC. This is a result of its molecular structure, specifically the twisted conformation of the methylamino group relative to the benzonitrile moiety in the ground state [, ].
Q2: How does the molecular structure of MABN contribute to its efficient internal conversion?
A2: In its ground state (S0), the methylamino group in MABN is twisted relative to the benzonitrile ring [, ]. Upon excitation to the first excited singlet state (S1), the molecule undergoes relaxation, and the amino group planarizes. This planarization process is thought to lead to a conical intersection between the S1 and S0 potential energy surfaces, facilitating efficient internal conversion []. This mechanism is supported by the fact that the structurally similar molecule 4-amino-3,5-dimethylbenzonitrile (HHD), which has a planar amino group in the ground state, does not exhibit efficient IC [].
Q3: What are the implications of the photoproduct formation observed with MABN in certain solvents?
A4: When MABN is irradiated in acetonitrile, it undergoes photodegradation, leading to the formation of MABN [, ]. This photoproduct has its own distinct fluorescence properties and emits in a similar spectral range as the locally excited state of MABN. Consequently, even small amounts of MABN can significantly influence the observed fluorescence spectrum and decay kinetics, leading to potential misinterpretations of the photophysical data [, ]. This highlights the importance of considering photoproduct formation when studying the photophysics of MABN in solution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]](/img/structure/B1588755.png)
![1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine](/img/structure/B1588756.png)






